Home > Products > Screening Compounds P87096 > N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide
N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide -

N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide

Catalog Number: EVT-5521053
CAS Number:
Molecular Formula: C19H23NO3
Molecular Weight: 313.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound: 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

    • Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule with 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a cost-effective approach and its anticancer activity was studied in vitro. []

    Compound: (2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide []

    • Compound Description: This compound features a planar structure with an E conformation around the C=N bond. It exhibits intramolecular hydrogen bonding and forms supramolecular chains through O—H⋯O interactions. []

    Compound: N-(2-methoxyphenyl)acetamide []

    • Compound Description: This compound was studied for its solid-state interactions using Hirshfeld surface analysis, providing insights into its packing behavior. []

    Compound: (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (Apremilast) []

    • Compound Description: Apremilast is a potent and orally active phosphodiesterase 4 (PDE4) and tumor necrosis factor-alpha inhibitor. It was developed through the optimization of 3-(1,3-dioxo-1,3-dihydroisoindol-2-yl)-3-(3,4-dimethoxyphenyl)propionic acid PDE4 inhibitors, leading to the discovery of sulfone analogues like Apremilast. []

    Compound: 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide []

    • Compound Description: This compound is characterized by intramolecular hydrogen bonds, forming ring motifs. The crystal structure reveals inversion dimers linked by C—H⋯O hydrogen bonds, further stabilized by C—H⋯π and π–π-stacking interactions. []

    Compound: 2-[(5,6-diaryl-1,2,4-triazin-3-yl)thio]-N-(benzo/thiazol-2-yl)acetamide derivatives []

    • Compound Description: A series of these derivatives were synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity. Compounds with a 4-methoxyphenyl group showed strong inhibitory activity on COX-2. []

    Compound: 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide and 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide []

    • Compound Description: These two derivatives exhibit folded conformations with varying dihedral angles between the pyrimidine and benzene rings. []

    Compound: N-(2,6-Dimethylphenyl)-2-{2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide []

    • Compound Description: This compound features a bifurcated intramolecular N—H⋯(O,N) hydrogen bond that influences its molecular conformation. []

    Compound: N′-{2-[2-(3-Methoxyphenyl)ethenyl]phenyl}acetamide []

    • Compound Description: The phenylene rings in this compound exhibit a dihedral angle of 39.6 (1)° with respect to the C=C bond, while the acetamido group is twisted out of the aromatic ring plane to facilitate N—H⋯O hydrogen bonding, forming zigzag chains. []

    Compound: N-[4-bromo-2-[(3-bromo-1-phenylsulfonyl-1H-indol-2-yl)methyl]-5-methoxyphenyl]acetamide []

    • Compound Description: This compound exhibits a planar indole ring system, and its conformation is influenced by intramolecular C—H⋯O interactions. Glide-related molecules are linked via N—H⋯O and C—H⋯π interactions, forming chains that extend through the crystal. []

    Compound: 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide []

    • Compound Description: The structure of this compound reveals a dihedral angle of 76.55 (17)° between the 4-bromophenyl and acetamide units. Intermolecular N—H⋯O hydrogen bonds and C—H⋯π contacts contribute to chain formation in the crystal lattice. []

    Compound: N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide derivatives []

    • Compound Description: This series of 1,3,4-thiadiazole derivatives was investigated for their anticancer activity against various cancer cell lines. The position of a methoxy substituent significantly influenced the cytotoxic potency. []

    Compound: 2-[(5,7-Dibromoquinolin-8-yl)oxy]-N-(2-methoxyphenyl)acetamide []

    • Compound Description: This compound is characterized by an intramolecular N—H⋯N hydrogen bond and exhibits a dihedral angle of 41.69 (1)° between the quinoline and benzene rings. C—H⋯O hydrogen bonds and short Br⋯O interactions contribute to its crystal packing stability. []

    Compound: 2,2,2-Trifluoro-N-[(1R,2S)-1-{[1-(4-fluorophenyl)-1H-indazol-5-yl]oxy}-1-(3-methoxyphenyl)-2-propanyl]acetamide (AZD-5423) []

    • Compound Description: This compound is a novel glucocorticoid receptor agonist claimed for the treatment of asthma and chronic obstructive pulmonary disease. []

    Compound: N-(4-Methoxyphenyl)acetamide and N-Phenylacetamide Derivatives []

    • Compound Description: This study focuses on the synthesis and evaluation of aromatic dithiocarbamic acid derivatives based on N-(4-methoxyphenyl)acetamide and N-phenylacetamide for antifungal and antibacterial activities. []

    Compound: (Z)-N-(4-Methoxyphenyl)-2-(4-oxothiazolidin-2-ylidene)acetamide (MPOA) []

    • Compound Description: This thiazolidine derivative was studied using DFT calculations to understand its electronic, structural, and vibrational properties. []

    Compound: N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate [, ]

    • Compound Description: This compound forms chains along a specific axis in its crystal structure due to intermolecular hydrogen bonds involving water molecules and π-π interactions. []

    Compound: N-{4-[(2-Methoxyphenyl)sulfamoyl]phenyl}acetamide []

    • Compound Description: This compound exhibits a distorted tetrahedral geometry around the sulfur atom and forms centrosymmetric dimers through N—H⋯O interactions, creating a three-dimensional network stabilized by additional interactions. []

    Compound: 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-N-(pyridin-2-yl)acetamide []

    • Compound Description: In this compound, the piperazine ring adopts a chair conformation, and specific dihedral angles are observed between the aromatic rings. The crystal structure reveals intra- and intermolecular interactions. []

    Compound: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide []

    • Compound Description: This compound forms polymeric chains along the [] direction through N—H⋯O hydrogen bonds. []

    Compound: 2-Chloro-N-(4-methoxyphenyl)acetamide []

    • Compound Description: This compound forms layers of molecules through N—H⋯O and C—H⋯O hydrogen bonds in its crystal structure. These layers are connected by C—H⋯Cl hydrogen bonds and C—H⋯π(ring) interactions. []

    Compound: 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide) and 2-(3-methoxyphenylamino)-2-oxoethyl methacrylate (3MPAEMA) [, ]

    • Compound Description: These compounds were synthesized and characterized using various spectroscopic techniques, including FTIR, 1H NMR, and 13C NMR. Computational studies were performed to assess ADME factors and molecular docking experiments were conducted with human topoisomerase α2 (TOP2A). [, ]

    Compound: 2-chloro-N-(2-methoxyphenyl)acetamide (o-acetamide) and 2-(2-methoxyphenylamino)-2-oxoethyl methacrylate (2MPAEMA) []

    • Compound Description: These compounds were synthesized, characterized, and their properties investigated through experimental and computational studies. This included DFT calculations, antimicrobial assessments, biofilm formation analysis, and antioxidant activity evaluation. []

    Compound: N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498) []

    • Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist that showed efficacy in relieving joint inflammation and pain in rodent models of rheumatoid arthritis and osteoarthritis. []

    Compound: N-[(2-Hydroxy-5-methoxyphenyl)(3-nitrophenyl)methyl]acetamide []

    • Compound Description: The crystal structure of this compound reveals a dihedral angle of 73.7 (2)° between the two aromatic rings. Its crystal packing is stabilized by intermolecular hydrogen bonds, including N—H⋯O, O—H⋯O, C—H⋯O, and C—H⋯π interactions. []

    Compound: N′-{2-[2-(4-Methoxyphenyl)ethenyl]phenyl}acetamide []

    • Compound Description: In this compound, the phenylene rings are nearly coplanar, and the acetamido group is twisted to facilitate N—H⋯O hydrogen bonding, leading to the formation of helical chains along the b-axis. []

    Compound: N‐(4‐Amino‐2‐methoxy­phenyl)­acet­amide []

    • Compound Description: This compound is an intermediate in the synthesis of N-(4-amino-3-methoxyphenyl)methanesulfonamide, a side chain of the anticancer drug Amsacrine. []

    Compound: 2-(4-Methoxyphenylamino)-2-oxoethyl methacrylate (MPAEMA) and 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) []

    • Compound Description: The antimicrobial, antifungal, and antioxidant activities of these compounds were assessed in vitro and through in silico analysis. The studies suggested potential applications for these compounds as drugs due to their biological activities and adherence to drug-likeness rules. []

    Compound: 2-(3-methoxyphenylamino)-2-oxoethyl acrylate (3MPAEA) and 2-chloro-N-(3-methoxyphenyl)acetamide (m-acetamide) []

    • Compound Description: These new molecules underwent comprehensive experimental and theoretical characterization, including spectroscopic analysis, DFT calculations, thermochemistry assessments, and in silico toxicity studies. []

    Compound: (E)-N-(4-aryl)-2-(2/4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide derivatives []

    • Compound Description: This series of eight chalcone derivatives, including seven novel compounds, was synthesized and characterized using IR, 1H-NMR, 13C-NMR, and HR-MS. []

    Compound: N-[4-(9-dimethylimino-9H-benzo[a]phenoxazin-5-ylamino) butyl]-2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)acetamide chloride (RR11) and 3-(6-(4-(2-(3,4-bis(4-methoxyphenyl)isoxazole-5-yl)acetamido)butyl)amino-6-oxohexyl)-2-[7-(1,3-dihydro-1,1-dimethyl-3-ethyl 2H-benz[e]indolin-2-yl-idene)-1,3,5-heptatrienyl]-1,1-dimethyl-3-(6-carboxilato-hexyl)-1H-benz[e]indolium chloride, 23 (MSA14) []

    • Compound Description: These compounds are potent and selective inhibitors of cyclooxygenase (COX)-1, a potential ovarian cancer biomarker. []

    Compound: Tricyclo[4.3.1.1(3.8)]undecan-1-amine, 3-Methoxybenzaldehyde semicarbazone, carboxaldehyde, 1-methyl-,oxime ,(Z)-(+), 1,5,5-Trimethyl-6-methylene-cyclohexene, 4-(2,5-Dihydro-3-methoxyphenyl)butylamine, Paromomycin, 9-Borabicyclo[3.31]nonane, 9-mercapto-, Benzenemethanol, 2-(2-aminopropoxy)-3-methyl, Acetamide, N-(6-acetylaminobenzothiazol-2-yl)-2-(adamantan, rin-6-carboxylic acid, 4-(2,5-Dihydro-3-methoxyphenyl)butylamine, N-(2,5-Dicyano-3,4-dihydro-2H-pyrrol-2-yl)-acetamide, 3,10-Dioxatricyclo [4.3.1.0(2,4)]dec-7-ene, 3-Cyclohex-3-enyl-propionic acid, Eicosanoic acid, phenylmethyl ester, 3,7-Diazabicyclo[3.3.1]nonane, 9,9-dimethyl-, Dithiocarbamate, S-methyl-,N-(2-methyl-3-oxobutyl)-, dl-Homocysteine, 2-(2-Furyl)pyridine, 1,7-Dioxa-10-thia-4,13-diazacyclopentadeca-5,9,12-trione, 5,7-Dodecadiyn-1,12-diol, 1-(β-d-Arabinofuranosyl)-4-O-difluoromethyluracil, Uric acid, Pyrrolo[1.2-a]pyrazine-1,4-dione, hexahydro-,12-Methyl-oxa-cyclododecan-2-one, Phthalic acid, butyl undecyl ester, 9,12,15-Octadecatrienoic acid, 2,3-bis(acetyloxy)propyl ester, 1,2,4-Trioxolane-2-octanoic acid 5-octyl-, methyl ester, 12-Dimethylamino-10-oxododecanoic acid, Octahydrochromen-2-one, L-Aspartic acid, N-glycyl-,2H-Oxecin-2-one, 3,4,7,8,91,10-hexahydro-4-hydroxy-10-meth, Thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 2-amino-4-(2-ph, Dec-9-en-6-oxo-1-ylamide, 3,6,12-Trimethyl-1,4,7,10,13,16-hexaaza-cyclooctadecane, 2-lodohiistidine, 2,5-Piperazinedione ,3,6-bis(2-methylpropyl)-, 9-Octadecenamide, (Z)-, 3',8,8'-Trimethoxy-3-piperidyl-2,2'-binaphthalene-1,1',4,4'-tetra []

    • Compound Description: These bioactive compounds were identified in the methanolic extract of Klebsiella pneumoniae using GC-MS analysis and their antibacterial activity was evaluated against a panel of clinical pathogens. []

    Compound: 2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide []

    • Compound Description: This compound's crystal structure is characterized by intramolecular N—H⋯N hydrogen bonds and a network of intermolecular hydrogen bonds involving N—H⋯N and N—H⋯O interactions, contributing to its packing arrangement. []

    Compound: Tetrasubstituted [2.2]paracyclophanes (PCPs) []

    • Compound Description: These compounds were synthesized and investigated as potential replacements for spiro-MeOTAD in perovskite solar cells. Different doping strategies were employed to enhance their conductivity. []

    Compound: (R)-3-Amino-3-(p-methoxyphenyl)propionic acid []

    • Compound Description: This enantiomerically pure β-amino acid was synthesized from 2-tert-butyl-1-carbomethoxy-2,3-dihydro-4(1H)-pyrimidinone. []

    Compound: 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides []

    • Compound Description: Three structurally related compounds within this class, each with varying aryl substitutions, were studied for their crystal structures and hydrogen-bonding patterns. The analysis revealed the presence of different molecular conformations and their influence on intermolecular interactions. []

Properties

Product Name

N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide

IUPAC Name

N-(2-methoxyphenyl)-2-(2,3,5,6-tetramethylphenoxy)acetamide

Molecular Formula

C19H23NO3

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C19H23NO3/c1-12-10-13(2)15(4)19(14(12)3)23-11-18(21)20-16-8-6-7-9-17(16)22-5/h6-10H,11H2,1-5H3,(H,20,21)

InChI Key

FXEVBXQNAJSXJT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)OCC(=O)NC2=CC=CC=C2OC)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)OCC(=O)NC2=CC=CC=C2OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.